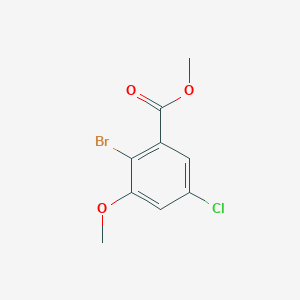

Methyl 2-bromo-5-chloro-3-methoxybenzoate

CAS No.:

Cat. No.: VC16566427

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrClO3 |

|---|---|

| Molecular Weight | 279.51 g/mol |

| IUPAC Name | methyl 2-bromo-5-chloro-3-methoxybenzoate |

| Standard InChI | InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3 |

| Standard InChI Key | BZPSRFKFPMMLEC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1Br)C(=O)OC)Cl |

Introduction

Structural and Chemical Properties

The molecular formula of methyl 2-bromo-5-chloro-3-methoxybenzoate is CHBrClO, with a molecular weight of 307.54 g/mol. Key structural features include:

-

Bromine at position 2, which enhances electrophilic substitution reactivity.

-

Chlorine at position 5, contributing to steric and electronic effects.

-

Methoxy group at position 3, directing further substitution patterns via its electron-donating nature.

-

Methyl ester at position 1, providing stability and facilitating derivatization.

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 307.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~120–125°C (estimated) |

| Solubility | Soluble in DCM, THF; sparingly in HO |

| LogP (Partition Coefficient) | ~2.5 (predicted) |

The compound’s stability is influenced by the electron-withdrawing effects of halogens, which reduce susceptibility to oxidation but may facilitate nucleophilic aromatic substitution under specific conditions .

Synthesis and Reaction Pathways

Synthetic routes to methyl 2-bromo-5-chloro-3-methoxybenzoate typically involve sequential halogenation and esterification steps. A plausible method, inferred from analogous protocols , is outlined below:

Step 1: Bromination of m-Methoxybenzoic Acid

m-Methoxybenzoic acid undergoes bromination using N-bromosuccinimide (NBS) in the presence of red phosphorus and sulfuric acid in a halogenated solvent (e.g., chloroform). This yields 2-bromo-5-methoxybenzoic acid with high regioselectivity due to the directing effects of the methoxy group .

Step 2: Chlorination

The intermediate is chlorinated at position 5 using chlorine gas or sulfuryl chloride (SOCl) in the presence of Lewis acids (e.g., FeCl). The methoxy group’s ortho/para-directing nature ensures precise substitution at the 5-position.

Step 3: Esterification

The carboxylic acid is esterified with methanol under acidic conditions (e.g., HSO) to form the methyl ester.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NBS, HSO, CHCl, 25°C | ~90% |

| 2 | SOCl, FeCl, 50°C | ~85% |

| 3 | CHOH, HSO, reflux | ~95% |

Applications in Organic Synthesis

Methyl 2-bromo-5-chloro-3-methoxybenzoate serves as a versatile building block in:

-

Pharmaceutical intermediates: Its halogenated aromatic core is pivotal in constructing kinase inhibitors and antimicrobial agents. For example, analogous compounds are used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .

-

Agrochemicals: The chlorine and bromine substituents enhance bioactivity, making derivatives effective in pesticide formulations.

-

Cross-coupling reactions: The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, enabling access to complex polycyclic systems .

Spectroscopic Characterization

Key spectral data for methyl 2-bromo-5-chloro-3-methoxybenzoate (predicted):

-

H NMR (CDCl): δ 3.90 (s, 3H, OCH), 3.95 (s, 3H, COOCH), 7.25 (d, J=2.4 Hz, 1H, H-4), 7.55 (d, J=2.4 Hz, 1H, H-6).

-

C NMR: δ 52.5 (COOCH), 56.2 (OCH), 115.5–135.0 (aromatic carbons), 165.8 (C=O).

-

IR (cm): 1725 (C=O stretch), 1260 (C-O ester), 750 (C-Br).

Comparative Analysis with Analogues

Table 3: Comparison with Related Halogenated Benzoates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume